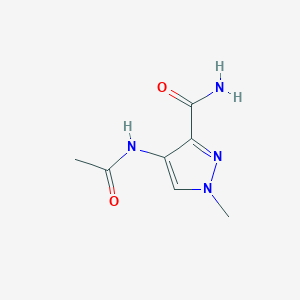
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, also known as DPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTM belongs to the class of synthetic compounds known as designer drugs, which are designed to mimic the effects of existing drugs while avoiding legal restrictions.
Wirkmechanismus
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. This means that (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone are not fully understood, but it is believed to have a similar profile of effects to other designer drugs, such as ecstasy and methamphetamine. These effects can include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential as a tool for drug discovery and development. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been shown to have potential as a drug candidate for the treatment of various neurological disorders, and further research could lead to the development of new drugs based on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One limitation of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential for abuse and addiction. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a designer drug, and its effects on the central nervous system can lead to addiction and other negative outcomes.
Zukünftige Richtungen
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research could be done to develop new drugs based on the structure of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone that have improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the corresponding amide. Finally, the amide is reduced with lithium aluminum hydride to form (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. In pharmacology, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential as a tool for drug discovery and development.
Eigenschaften
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(14-9(8)2)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMLLAOLAJNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B7459448.png)


![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)